molecular formula C9H18N2O B2440336 rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea CAS No. 2243515-30-0

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea

Cat. No.: B2440336
CAS No.: 2243515-30-0
M. Wt: 170.256
InChI Key: LFVKHLRMUDVHKR-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is a synthetic organic compound characterized by its unique structural configuration. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea typically involves the reaction of 1-methylurea with a suitable cyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the urea moiety can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparison with Similar Compounds

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structural framework but differs in the substitution pattern on the cyclohexyl ring.

    This compound: Another closely related compound with variations in the stereochemistry of the cyclohexyl moiety.

The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct physical and chemical properties compared to its analogs .

Properties

IUPAC Name

1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVKHLRMUDVHKR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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